molecular formula C9H7FO2 B1307508 2-(4-Fluorophenyl)propanedial CAS No. 493036-47-8

2-(4-Fluorophenyl)propanedial

Cat. No.: B1307508
CAS No.: 493036-47-8
M. Wt: 166.15 g/mol
InChI Key: XTWZIHLYYBWUKD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)propanedial is a useful research compound. Its molecular formula is C9H7FO2 and its molecular weight is 166.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-Fluorophenyl)propanedial, also known as 4-fluoro-2-(propan-2-ylidene)malononitrile, is a compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • CAS Number : 493036-47-8
  • Molecular Formula : C11H10FNO2
  • Molecular Weight : 219.20 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found to be effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

Additionally, the compound has shown promising anticancer activity in vitro. In cell line studies, it inhibited the proliferation of various cancer cells, including breast and lung cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis, which is critical for cancer cell proliferation.
  • Receptor Interaction : It has been suggested that it may act on certain receptors involved in apoptosis signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound evaluated its antimicrobial efficacy against multiple pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains. This study highlights the potential for developing new antimicrobial agents based on this compound .

Case Study 2: Anticancer Potential

In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity. Mechanistic studies revealed that the compound induced G1 phase arrest and increased levels of pro-apoptotic factors .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueMechanism of Action
AntimicrobialStaphylococcus aureus64 µg/mLDisruption of cell wall synthesis
AntimicrobialEscherichia coli32 µg/mLInterference with metabolic pathways
AnticancerMCF-7 (breast cancer)15 µMInduction of apoptosis
AnticancerA549 (lung cancer)TBDCell cycle regulation

Properties

IUPAC Name

2-(4-fluorophenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWZIHLYYBWUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C=O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396444
Record name 2-(4-fluorophenyl)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493036-47-8
Record name 2-(4-Fluorophenyl)propanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493036-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenyl)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Fluorophenyl)malondialdehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-(4-Fluorophenyl)propanedial
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-(4-Fluorophenyl)propanedial
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-(4-Fluorophenyl)propanedial
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-(4-Fluorophenyl)propanedial
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-(4-Fluorophenyl)propanedial
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-(4-Fluorophenyl)propanedial

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